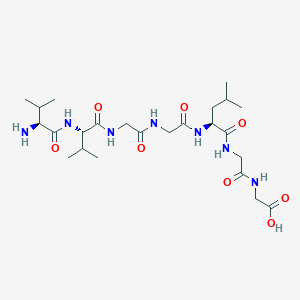![molecular formula C16H18BBrN2O4S2 B14209284 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- CAS No. 836637-10-6](/img/structure/B14209284.png)
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of diazaborolidines These compounds are known for their unique structural features, which include a boron-nitrogen heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of N,N’-bis-p-toluenesulfonyl-1,2-diphenylethylenediamine with a bromoborane reagent. The reaction is carried out in a dry solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is cooled to 0°C, then warmed to room temperature and maintained for a specific period before the solvent and by-products are removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can engage in coupling reactions with other organic molecules, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazaborolidines, while oxidation and reduction reactions can produce different boron-containing compounds with altered oxidation states.
Scientific Research Applications
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Its reactivity and ability to form stable complexes with various biomolecules make it useful in drug design and development.
Mechanism of Action
The mechanism of action of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the stabilization of reaction intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodiazaborol-2-yl: Similar in structure but with a benzene ring, known for its luminescent properties.
1,3,2-Diazaborol-2-yl: Lacks the bromine and sulfonyl groups, making it less reactive in certain types of reactions.
1,3,2-Diazaborolidinyl: Similar but with different substituents, affecting its reactivity and applications.
Uniqueness
1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is unique due to the presence of both bromine and sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
836637-10-6 |
|---|---|
Molecular Formula |
C16H18BBrN2O4S2 |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
2-bromo-1,3-bis-(4-methylphenyl)sulfonyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C16H18BBrN2O4S2/c1-13-3-7-15(8-4-13)25(21,22)19-11-12-20(17(19)18)26(23,24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
GSMISULDXUGGEL-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



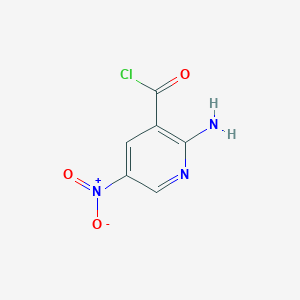
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
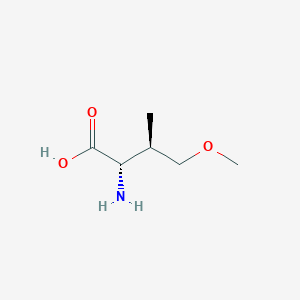

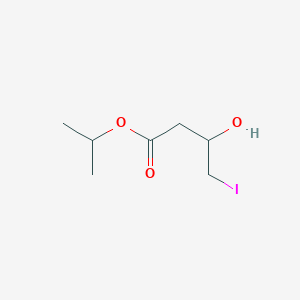
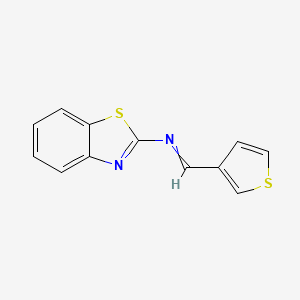
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
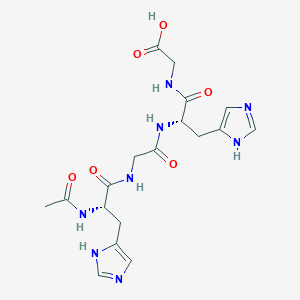
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
